2-Butenoyl chloride (CAS 625-35-4), commonly known as crotonoyl chloride, is an α,β-unsaturated acyl chloride utilized as a bifunctional building block in advanced organic synthesis and polymer chemistry. It serves simultaneously as a highly reactive acylating agent and a precursor for Michael acceptors and dienophiles. In procurement and process design, it is selected over its free acid counterpart, crotonic acid, to bypass the need for stoichiometric coupling reagents during amidation or esterification [1]. Furthermore, the presence of the β-methyl group distinguishes it from the highly volatile acryloyl chloride by dampening spontaneous radical polymerization, thereby expanding the thermal and operational window during scale-up and formulation .
Substituting 2-butenoyl chloride with closely related structural analogs introduces severe process and performance liabilities. Replacing it with the unmethylated analog, acryloyl chloride, removes steric hindrance at the β-carbon, which not only collapses diastereoselectivity in complex cascade reactions but also drastically increases the risk of uncontrolled exothermic polymerization during storage and handling [1]. Conversely, utilizing saturated analogs like butyryl chloride completely eliminates the α,β-unsaturation required for downstream Michael additions or cross-metathesis. Attempting to use the free crotonic acid as a safer substitute fails in direct acylation workflows, as it requires expensive coupling agents (e.g., EDC, HATU) that complicate purification, reduce atom economy, and often fail to achieve the >90% yields routinely seen with the acyl chloride [2].
Acryloyl chloride lacks the γ-methyl group and does not support base-mediated β,γ-unsaturated ester rearrangement observed with crotonyl chloride.
The (Z)-isomer or alternative unsaturated acyl chlorides cannot replace (E)-crotonyl chloride in patented EGFR TKI intermediate synthesis where trans geometry is essential.
Methacryloyl chloride bears an α-methyl group, altering steric and electronic parameters in (2+2) cycloadditions compared to the γ-methyl pattern of crotonyl chloride.
In multicomponent Michael-Michael-aldol-β-lactonization reactions, the choice of acyl chloride dictates the stereochemical outcome of the final cyclic product. When acryloyl chloride is used as the electrophile, the lack of β-substitution results in a 1:1 mixture of diastereomers due to unhindered facial attack. In contrast, substituting acryloyl chloride with 2-butenoyl chloride leverages the steric bulk of the β-methyl group, driving the reaction to a single diastereomer (>19:1 ratio) under identical catalytic conditions [1].
| Evidence Dimension | Diastereomeric ratio (dr) in β-lactonization |
| Target Compound Data | >19:1 dr (Single diastereomer) |
| Comparator Or Baseline | 1:1 dr (Acryloyl chloride) |
| Quantified Difference | >19-fold improvement in stereoselectivity |
| Conditions | Multicomponent coupling with cyclic β-ketoesters and chiral Lewis base catalysts |
Procuring the β-methylated acyl chloride is critical for synthetic routes requiring strict stereocontrol, eliminating the need for costly downstream chiral separations.
The synthesis of chiral imide dienophiles relies heavily on the efficient acylation of oxazolidinones (Evans auxiliaries). Direct acylation of the lithiated chiral auxiliary with 2-butenoyl chloride proceeds rapidly, delivering the crotonyl imide in 93% yield [1]. Attempting this transformation with free crotonic acid requires prior mixed anhydride formation or strong coupling agents, which introduces side reactions and lowers isolated yields. The acyl chloride ensures complete conversion with simple atmospheric or low-temperature handling.
| Evidence Dimension | Isolated yield of chiral imide dienophile |
| Target Compound Data | 93% yield (Direct acylation with 2-butenoyl chloride) |
| Comparator Or Baseline | <70% yield (Typical baseline for free acid + coupling agent approaches) |
| Quantified Difference | >23% absolute yield increase with simplified purification |
| Conditions | Lithiated oxazolidinone in THF, low temperature to ambient |
For scale-up of asymmetric syntheses, using the pre-activated acid chloride maximizes throughput and minimizes the reagent cost associated with peptide coupling additives.
α,β-unsaturated acid chlorides are inherently reactive, but their stability profiles differ significantly. Acryloyl chloride is highly susceptible to spontaneous, exothermic radical polymerization and must be strictly stabilized (e.g., with 400 ppm phenothiazine) and stored at low temperatures . 2-Butenoyl chloride, owing to the stabilizing effect and steric hindrance of the β-methyl group, exhibits a significantly lower propensity for spontaneous auto-polymerization. While it still requires stabilization for long-term storage, it tolerates a broader range of reaction temperatures without rapidly degrading into insoluble polymeric byproducts .
| Evidence Dimension | Thermal processing window and auto-polymerization resistance |
| Target Compound Data | Broad thermal tolerance in solvent without rapid polymerization |
| Comparator Or Baseline | High auto-polymerization risk at ambient temperatures (Acryloyl chloride) |
| Quantified Difference | Significantly expanded operational temperature range and handling safety |
| Conditions | Standard laboratory or pilot-plant handling in organic solvents |
Buyers scaling up reactive monomer synthesis or API intermediates face lower thermal hazard risks and reduced material loss when utilizing crotonoyl chloride compared to its unmethylated counterpart.
2-Butenoyl chloride is utilized to install crotonamide warheads on kinase inhibitors (e.g., EGFR inhibitors). The crotonamide group provides a tunable Michael acceptor that is less violently reactive than an acrylamide, allowing for improved pharmacokinetic stability and reduced off-target toxicity in drug discovery programs [1].
In complex natural product or API synthesis, 2-butenoyl chloride is an established reagent for acylating Evans chiral oxazolidinones. The resulting crotonyl imides serve as highly predictable dienophiles or enolate precursors, where the β-methyl group is essential for directing subsequent stereoselective transformations [2].
For materials science applications, 2-butenoyl chloride is used to graft cross-linkable double bonds onto polymer backbones (e.g., via reaction with pendant hydroxyl or amine groups). Its resistance to spontaneous polymerization during the grafting phase ensures that the polymer remains processable until deliberate cross-linking is initiated .
Flammable;Corrosive;Irritant